molecular formula C37H31P2+ B12489417 Triphenyl[(triphenyl-lambda~5~-phosphanylidene)methyl]phosphonium

Triphenyl[(triphenyl-lambda~5~-phosphanylidene)methyl]phosphonium

Cat. No.: B12489417
M. Wt: 537.6 g/mol
InChI Key: NIKIALUOHDUXSY-UHFFFAOYSA-N
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Description

Triphenyl[(triphenyl-λ5-phosphanylidene)methyl]phosphanium is a complex organophosphorus compound. It is characterized by the presence of a phosphorus atom bonded to three phenyl groups and a phosphanylidene group. This compound is known for its unique chemical properties and its applications in various fields of scientific research.

Properties

Molecular Formula

C37H31P2+

Molecular Weight

537.6 g/mol

IUPAC Name

triphenyl-[(triphenyl-λ5-phosphanylidene)methyl]phosphanium

InChI

InChI=1S/C37H31P2/c1-7-19-32(20-8-1)38(33-21-9-2-10-22-33,34-23-11-3-12-24-34)31-39(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37/h1-31H/q+1

InChI Key

NIKIALUOHDUXSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenyl[(triphenyl-λ5-phosphanylidene)methyl]phosphanium typically involves the reaction of triphenylphosphine with a suitable halide or alkylating agent. One common method is the reaction of triphenylphosphine with methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of triphenyl[(triphenyl-λ5-phosphanylidene)methyl]phosphanium often involves large-scale reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Triphenyl[(triphenyl-λ5-phosphanylidene)methyl]phosphanium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Triphenyl[(triphenyl-λ5-phosphanylidene)methyl]phosphanium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triphenyl[(triphenyl-λ5-phosphanylidene)methyl]phosphanium involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom in the compound can form stable bonds with other atoms, allowing it to participate in a wide range of chemical transformations. The compound’s unique structure also allows it to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common organophosphorus compound used in organic synthesis.

    Triphenylphosphine oxide: An oxidation product of triphenylphosphine.

    Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide.

Uniqueness

Triphenyl[(triphenyl-λ5-phosphanylidene)methyl]phosphanium is unique due to its ability to participate in a wide range of chemical reactions and its applications in various fields of scientific research. Its structure allows for versatile reactivity, making it a valuable compound in both academic and industrial settings .

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